molecular formula C7H9F9Si B1356272 Trimethyl(nonafluorobutyl)silane CAS No. 204316-01-8

Trimethyl(nonafluorobutyl)silane

Cat. No. B1356272
M. Wt: 292.22 g/mol
InChI Key: YHSOLWOJHMOEFX-UHFFFAOYSA-N
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Description

Trimethyl(nonafluorobutyl)silane is not directly mentioned in the provided papers. However, the papers do discuss compounds with trimethylsilyl groups and their reactivity, which can be somewhat related to the compound . For instance, the synthesis of β-trifluoromethylstyrenes using a trimethylsilyl-containing reagent is described, which highlights the utility of trimethylsilyl groups in facilitating cross-coupling reactions .

Synthesis Analysis

The synthesis of compounds related to trimethyl(nonafluorobutyl)silane involves the use of trimethylsilyl groups as protective groups or intermediates in organic synthesis. For example, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is synthesized for use in Hiyama cross-coupling reactions, which is a method that can potentially be adapted for the synthesis of trimethyl(nonafluorobutyl)silane .

Molecular Structure Analysis

While the molecular structure of trimethyl(nonafluorobutyl)silane is not analyzed in the provided papers, the structural analysis of related silanes is discussed. For instance, the X-ray structural analysis of silolenes derived from bis(trimethylsilylethynyl)silanes provides insight into the molecular geometry and electronic structure of silicon-containing compounds .

Chemical Reactions Analysis

The chemical reactivity of trimethylsilyl groups is exemplified in the provided papers. The hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane leads to the formation of silolenes and a 1-sila-2,4-cyclopentadiene, demonstrating the diverse reactivity of compounds containing trimethylsilyl groups . Additionally, the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides shows the potential for substitution reactions involving trimethylsilyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl(nonafluorobutyl)silane are not directly discussed in the provided papers. However, the papers do provide some insight into the properties of trimethylsilyl-containing compounds. For example, the NMR data for silolenes and 1-sila-2,4-cyclopentadiene derivatives offer information on the chemical shifts and structural environment of silicon in these molecules . This information can be useful in inferring some of the properties of trimethyl(nonafluorobutyl)silane.

Scientific Research Applications

Trimethyl(nonafluorobutyl)silane is a type of organosilicon compound. While specific applications for this compound are not widely documented in publicly available resources, organosilicon compounds are generally used in various fields due to their unique properties . Here are some potential applications:

  • Materials Science : Organosilicon compounds are often used in the production of silicones, a diverse class of materials with a wide range of applications, including sealants, adhesives, lubricants, medicine, cooking utensils, and thermal and electrical insulation .

  • Polymer Chemistry : These compounds can be used in the synthesis of silicon-containing polymers or copolymers. These materials can have unique properties such as flexibility, thermal stability, and resistance to chemicals and UV light .

  • Organic Synthesis : Organosilicon compounds can be used as reagents in organic synthesis. For example, they can be used in the formation of carbon-silicon bonds, which are key steps in many synthetic routes .

  • Surface Modification : Organosilicon compounds can be used to modify surfaces, for example, to make them water-repellent or to improve adhesion. This can be useful in various industries, including electronics, textiles, and construction .

  • Semiconductor Industry : Organosilicon compounds can be used in the production of semiconductors. They can be used in processes such as chemical vapor deposition to create thin films of silicon-containing materials .

  • Pharmaceutical Industry : Some organosilicon compounds have biological activity and can be used in the development of new drugs .

Safety And Hazards

Trimethyl(nonafluorobutyl)silane is a highly flammable liquid and vapor . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed and stored in a well-ventilated place .

properties

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSOLWOJHMOEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895200
Record name Trimethyl(nonafluorobutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(nonafluorobutyl)silane

CAS RN

204316-01-8
Record name Trimethyl(nonafluorobutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(nonafluorobutyl)silane
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